Amedin

Description

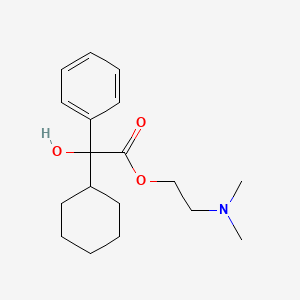

Structure

3D Structure

Properties

CAS No. |

25520-98-3 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C18H27NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,21H,4,7-8,11-14H2,1-2H3 |

InChI Key |

BGUILKOLBPOILU-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

CN(C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Related CAS |

6834-29-3 (hydrochloride) |

Synonyms |

amedin amedin hydrochloride amedin hydrochloride, (+-)-isomer amedin hydrochloride, (R)-isomer amedin hydrochloride, (S)-isomer amedin, (R)-isomer amedin, (S)-isomer dimethylamainoethyl 2-cyclohexyl-2-hydroxy-2-phenyl acetate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Vascular Smooth Muscle Mechanism of Action of Amedin (Amlodipine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amedin (amlodipine), a third-generation dihydropyridine (B1217469) calcium antagonist, exerts its primary therapeutic effect in hypertension and angina through a potent and selective inhibition of L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a reduction in peripheral vascular resistance. Its unique physicochemical properties, including a high pKa and slow receptor binding kinetics, contribute to its gradual onset and long duration of action, minimizing reflex tachycardia. Beyond its principal role in calcium channel blockade, emerging evidence suggests that amlodipine (B1666008) modulates other intracellular signaling pathways involved in vascular tone and cell proliferation, potentially offering additional vasoprotective benefits. This guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize the action of amlodipine on vascular smooth muscle.

Core Mechanism: Inhibition of L-type Calcium Channels

The fundamental mechanism of amlodipine's action is the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition prevents the influx of extracellular calcium ions (Ca²⁺) that is necessary for the initiation of muscle contraction.[1][4]

Under normal physiological conditions, depolarization of the vascular smooth muscle cell membrane triggers the opening of L-type calcium channels. The subsequent influx of Ca²⁺ binds to calmodulin, forming a Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain.[1] This phosphorylation event enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.[1]

Amlodipine, by blocking the initial calcium influx through L-type channels, disrupts this cascade, resulting in smooth muscle relaxation, vasodilation, and a consequent reduction in blood pressure.[1]

Molecular Interaction and Binding Kinetics

Amlodipine is an ionized compound at physiological pH (pKa=8.6), and its interaction with the L-type calcium channel is characterized by a gradual rate of association and dissociation.[2] This slow kinetic profile is responsible for the gradual onset of its therapeutic effect.[2] Studies have shown that amlodipine's binding affinity is voltage-dependent, with increased potency observed at more depolarized membrane potentials. This suggests a higher affinity for the activated and inactivated states of the calcium channel.

The binding of amlodipine to the L-type calcium channel is complex, with evidence suggesting interaction with multiple binding sites, including those for dihydropyridines and phenylalkylamines.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding amlodipine's interaction with L-type calcium channels and its effects on vascular tissue.

| Parameter | Value | Species/Tissue | Method | Reference |

| Binding Affinity (KD) | 1.09 x 10⁻⁷ M | Rat Vascular Smooth Muscle | Cell Membrane Chromatography | [5] |

| 1.64 ± 0.17 nM | Rat Cardiac Membrane | Radioligand Binding | ||

| Inhibitory Constant (Ki) | 2 nM | Rat L-type Calcium Channel | Binding Affinity Assay | |

| Half-maximal Inhibitory Concentration (IC₅₀) | 4.2 ± 0.6 µM | Rabbit Skeletal Muscle | Radioligand DHP Binding | [6] |

| 570 nM | Guinea Pig Ventricular Myocytes | Whole-cell Patch Clamp | ||

| 10 nM | Bacillus halodurans CaVAb | Electrophysiology | ||

| pIC₅₀ (-log IC₅₀ M) | 6.64 | Human Vascular Preparations | [7] | |

| 9.3 | Rabbit Vascular Smooth Muscle |

Table 1: Binding Affinity and Inhibitory Concentrations of Amlodipine.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Vascular to Cardiac Selectivity Ratio | 5 | Human | pIC₅₀ Vascular / pIC₅₀ Cardiac | [7] |

| EC₅₀ for Relaxation | -8.17 ± 0.28 log M | Human Internal Mammary Artery | KCl-induced contraction | |

| -6.98 ± 0.01 log M | Human Internal Mammary Artery | hU-II-induced contraction | ||

| -6.88 ± 0.08 log M | Human Internal Mammary Artery | U46619-induced contraction |

Table 2: Vascular Selectivity and Functional Effects of Amlodipine.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of amlodipine on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit ear artery).

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record inward calcium currents.

-

Solutions:

-

External Solution (mM): NaCl 130, CsCl 5, MgCl₂ 1.2, CaCl₂ 10, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (mM): CsCl 130, MgCl₂ 2, EGTA 10, ATP-Mg 2, HEPES 10; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -60 mV. Test pulses to various depolarizing potentials (e.g., 0 mV) are applied to elicit calcium currents.

-

Drug Application: Amlodipine is applied to the external solution at varying concentrations to determine its effect on the amplitude of the calcium current. The voltage- and use-dependence of the block can be assessed by varying the holding potential and the frequency of depolarizing pulses.

Intracellular Calcium Imaging

Objective: To visualize and quantify the effect of amlodipine on intracellular calcium mobilization in vascular smooth muscle cells.

Methodology:

-

Cell Culture: Human vascular smooth muscle cells are cultured on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is captured. The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Experimental Procedure: A baseline fluorescence ratio is established. Cells are then stimulated with an agonist (e.g., thrombin or thapsigargin) in the presence or absence of amlodipine to measure its effect on calcium release from internal stores and store-operated calcium entry.

Isolated Tissue Bath (Organ Bath) Studies

Objective: To assess the functional effect of amlodipine on the contractility of isolated arterial rings.

Methodology:

-

Tissue Preparation: Arterial segments (e.g., rat aorta or human internal mammary artery) are dissected and cut into rings.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Tension Recording: The rings are connected to isometric force transducers to record changes in tension.

-

Experimental Protocol:

-

The rings are allowed to equilibrate under a resting tension.

-

A stable contraction is induced using a vasoconstrictor agent (e.g., potassium chloride, norepinephrine, or endothelin-1).

-

Once a stable plateau is reached, cumulative concentrations of amlodipine are added to the bath to generate a concentration-response curve for relaxation.

-

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

Amlodipine's core mechanism of action in vascular smooth muscle.

Experimental Workflow for Patch-Clamp Analysis

Workflow for assessing amlodipine's effect using patch-clamp.

Alternative Signaling Pathways

Recent studies suggest that amlodipine's effects may extend beyond L-type calcium channel blockade.

-

Akt/Sp1/miR-21 Pathway: Amlodipine has been shown to activate Akt2, leading to the nuclear translocation of the transcription factor Sp1. Sp1 then upregulates the expression of microRNA-21 (miR-21), which in turn downregulates Programmed Cell Death 4 (PDCD4). This pathway may contribute to a more differentiated and less proliferative vascular smooth muscle cell phenotype.

-

Inhibition of Calcium Mobilization from Internal Stores: Some studies indicate that amlodipine can inhibit the release of calcium from the sarcoplasmic reticulum, a mechanism distinct from its action on plasma membrane channels. This effect appears to be specific to amlodipine compared to other dihydropyridines.

Overview of amlodipine's primary and alternative signaling pathways.

Conclusion

This compound (amlodipine) is a cornerstone in the management of cardiovascular diseases, primarily due to its well-characterized inhibitory action on L-type calcium channels in vascular smooth muscle. Its unique pharmacokinetic and pharmacodynamic profile ensures a gradual and sustained therapeutic effect. The ongoing research into its influence on alternative signaling pathways suggests that its clinical benefits may be more multifaceted than previously understood, opening new avenues for investigation and potential therapeutic applications. This guide provides a comprehensive overview of the current understanding of amlodipine's mechanism of action, serving as a valuable resource for the scientific and drug development community.

References

- 1. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular reactivity studies using isolated tissue baths [emkatech.com]

- 3. ahajournals.org [ahajournals.org]

- 4. amlodipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Medin and its Precursor in Vascular Physiology and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medin, a 50-amino acid amyloidogenic peptide, is the most common form of amyloid found in humans, ubiquitously present in the vasculature of individuals over 50 years of age.[1][2] For years, its physiological significance was poorly understood. However, a growing body of evidence now implicates Medin and its precursor protein, Milk Fat Globule-EGF Factor 8 (MFG-E8), in the pathophysiology of age-related vascular diseases, including aortic medial amyloidosis, vascular stiffening, and neurodegenerative conditions such as Alzheimer's disease.[3][4] This technical guide provides an in-depth overview of the current understanding of Medin and MFG-E8, focusing on their physiological functions, roles in disease, and the underlying molecular mechanisms. We present a compilation of quantitative data from key studies, detailed experimental protocols for in vitro and in vivo analysis, and visual representations of the primary signaling pathways involved. This guide is intended to be a valuable resource for researchers actively engaged in cardiovascular and neurodegenerative disease research and for professionals in the field of drug development seeking novel therapeutic targets.

Introduction: The Medin-Amyloid Precursor Protein (MFG-E8)

Medin is a proteolytic fragment of Milk Fat Globule-EGF Factor 8 (MFG-E8), a 364-amino acid glycoprotein.[1] MFG-E8 is expressed by various cell types, including vascular smooth muscle cells (VSMCs), and is involved in diverse physiological processes such as phagocytosis of apoptotic cells and neovascularization.[5] The cleavage of MFG-E8 to produce Medin is a process that appears to be age-related, although the precise enzymatic machinery responsible remains to be fully elucidated.[2] The accumulation of Medin in the form of amyloid fibrils within the medial layer of arteries, particularly the aorta, is a hallmark of aging.[1]

Physiological and Pathophysiological Functions of Medin and MFG-E8

The roles of Medin and its precursor, MFG-E8, are multifaceted and context-dependent, with emerging evidence pointing towards their significant involvement in both maintaining vascular homeostasis and driving pathology.

Vascular Smooth Muscle Cell Proliferation and Migration

MFG-E8 has been shown to play a crucial role in regulating the behavior of vascular smooth muscle cells (VSMCs). It promotes VSMC proliferation and migration, key events in the development of intimal hyperplasia following vascular injury.[6][7] This effect is mediated through the activation of specific signaling pathways, as detailed in Section 4. The dose of MFG-E8 appears to be a critical determinant of its function, with low concentrations promoting migration and high concentrations inhibiting it.[6][7]

Endothelial Dysfunction and Inflammation

Medin has been identified as a potent inducer of endothelial dysfunction. It impairs endothelium-dependent vasodilation, reduces nitric oxide (NO) bioavailability, and increases oxidative stress in endothelial cells.[8][9] Furthermore, Medin triggers a pro-inflammatory response in endothelial cells, leading to the upregulation of inflammatory cytokines and adhesion molecules.[10][11] This inflammatory cascade is a critical contributor to the pathogenesis of various vascular diseases.

Aortic Medial Amyloidosis and Vascular Stiffening

The deposition of Medin amyloid fibrils in the aortic media is a near-universal finding in the elderly.[1] These deposits are associated with degenerative changes in the arterial wall, including fragmentation of elastic fibers, which contributes to increased arterial stiffness.[5] While a direct causal link is still under investigation, the presence of Medin amyloid is a strong correlate of age-associated vascular decline.

Role in Neurodegenerative Diseases

A compelling body of recent research has linked Medin to neurodegenerative diseases, particularly Alzheimer's disease (AD).[3] Medin has been found to co-localize with amyloid-β (Aβ) plaques in the brain vasculature of AD patients and animal models.[12] In vitro and in vivo studies have demonstrated that Medin can directly interact with Aβ, promoting its aggregation and contributing to cerebral amyloid angiopathy (CAA).[13][14] This suggests that targeting Medin could be a novel therapeutic strategy for AD and other neurodegenerative conditions with a vascular component.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of Medin and MFG-E8 on vascular cells.

Table 1: Effect of Medin on Pro-inflammatory Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

| Gene | Medin Concentration (µM) | Fold Change vs. Control (Mean ± SEM) | p-value | Reference |

| IL-1β | 5 | 104.0 ± 30.2 | p=0.002 | [15] |

| IL-8 | 5 | 5560 ± 1864 | p<0.001 | [15] |

| IL-6 | 5 | 80.4 ± 48 | p<0.001 | [15] |

| ICAM-1 | 5 | 72.0 ± 8.5 | p<0.001 | [15] |

| PAI-1 | 5 | 5.4 ± 1 | p<0.001 | [15] |

Table 2: Dose-Dependent Effect of MFG-E8 on Vascular Smooth Muscle Cell (A10 Cell Line) Migration and Arp2 Expression

| Treatment | Arp2 Protein Expression (Fold Change vs. Control) | VSMC Migration (Fold Change vs. Control) | Reference |

| Low Dose MFG-E8 (10 ng/mL) | Increased | Increased | [6] |

| High Dose MFG-E8 (1000 ng/mL) | Decreased | Decreased | [6] |

Table 3: Effect of Medin on Pro-inflammatory Protein Secretion in Human Brain Vascular Smooth Muscle Cells (VSMCs)

| Protein | Medin Concentration (µM) | Fold Change vs. Vehicle (Mean ± SEM) | p-value | Reference |

| IL-6 | 5 | 46.0 ± 12.8 | p<0.05 | [16] |

| IL-8 | 5 | 20.2 ± 4.1 | p<0.05 | [16] |

| MCP-1 | 5 | 8.7 ± 3.1 | p<0.05 | [16] |

Key Signaling Pathways

Medin-RAGE-NF-κB Signaling in Endothelial Cells

In endothelial cells, Medin has been shown to exert its pro-inflammatory effects primarily through the Receptor for Advanced Glycation Endproducts (RAGE).[8][9][11] Binding of Medin to RAGE triggers a downstream signaling cascade that involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8] Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those encoding for cytokines such as IL-6 and IL-8.[8] This pathway represents a critical mechanism by which Medin contributes to vascular inflammation.

MFG-E8-Integrin-ERK1/2 Signaling in Vascular Smooth Muscle Cells

The proliferative effect of MFG-E8 on VSMCs is mediated through its interaction with integrin receptors, particularly αvβ5 integrin.[17][18] This binding initiates a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[17][18] Activated ERK1/2, in turn, promotes the expression of cell cycle regulatory proteins, ultimately leading to VSMC proliferation.[17][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study Medin and MFG-E8.

Protocol for Immunohistochemical Staining of Medin in Paraffin-Embedded Arterial Tissue

This protocol is a synthesis of standard immunohistochemistry procedures adapted for Medin detection as described in the literature.[1][19][20][21]

Materials:

-

Formalin-fixed, paraffin-embedded arterial tissue sections (5 µm) on charged slides.

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen peroxide in methanol (B129727)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-Medin antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-Biotin-Peroxidase Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide in methanol for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3x 5 min).

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-Medin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3x 5 min).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3x 5 min).

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

-

Visualization:

-

Rinse with PBS (3x 5 min).

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol for In Vitro Medin Fibril Formation Assay using Thioflavin T

This protocol is based on established methods for monitoring amyloid aggregation kinetics.[22][23][24][25]

Materials:

-

Recombinant Medin peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Aggregation buffer (e.g., 20 mM Sodium Phosphate, 20 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Medin in aggregation buffer to the desired final concentration (e.g., 20 µM).

-

Prepare a working solution of ThT in aggregation buffer to the desired final concentration (e.g., 10-20 µM).

-

-

Assay Setup:

-

In each well of the microplate, add the Medin solution.

-

Add the ThT working solution to each well.

-

Include control wells containing only buffer and ThT (for background subtraction).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C in the plate reader.

-

Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically several hours to days).

-

Agitation between readings may be included to accelerate aggregation, but this should be consistent across all wells.[26]

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings of the Medin-containing wells.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine kinetic parameters such as the lag time and the maximum fluorescence intensity.

-

Conclusion and Future Directions

The study of Medin and its precursor, MFG-E8, is a rapidly evolving field. The evidence compellingly suggests that these molecules are not merely bystanders in the aging process but are active participants in the pathogenesis of significant vascular and neurodegenerative diseases. The signaling pathways outlined in this guide provide a framework for understanding their molecular mechanisms of action and offer potential targets for therapeutic intervention.

Future research should focus on several key areas:

-

Elucidation of the MFG-E8 cleavage mechanism: Identifying the proteases responsible for generating Medin is crucial for developing strategies to inhibit its formation.

-

In-depth characterization of Medin-Aβ interactions: Understanding the structural basis of Medin's cross-seeding of Aβ aggregation could lead to the development of inhibitors that disrupt this pathological interaction.

-

Development of Medin-targeted therapeutics: The pathways and molecules discussed herein represent promising targets for the development of novel drugs aimed at mitigating the detrimental effects of Medin in age-related diseases.

This technical guide serves as a comprehensive resource to aid researchers in these endeavors, with the ultimate goal of translating fundamental discoveries into clinical applications that can improve vascular and cognitive health in our aging population.

References

- 1. Medin-amyloid: a recently characterized age-associated arterial amyloid form affects mainly arteries in the upper part of the body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DZNE [dzne.de]

- 3. Medin, a link between vascular pathology and dementia? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 5. mdpi.com [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. MFG-E8 Regulates Vascular Smooth Muscle Cell Migration Through Dose-Dependent Mediation of Actin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amyloidogenic medin induces endothelial dysfunction and vascular inflammation through the receptor for advanced glycation endproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. ahajournals.org [ahajournals.org]

- 11. The Inflammatory Role of Medin in Vascular Disease | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Medin induces pro‐inflammatory activation of human brain vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MFG-E8 Activates Proliferation of Vascular Smooth Muscle Cells via Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-EPMC3350574 - MFG-E8 activates proliferation of vascular smooth muscle cells via integrin signaling. - OmicsDI [omicsdi.org]

- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 20. abcepta.com [abcepta.com]

- 21. Protocols for IHC | Abcam [abcam.com]

- 22. benchchem.com [benchchem.com]

- 23. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thioflavin T fluorescence to analyse amyloid formation kinetics: Measurement frequency as a factor explaining irreproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Insights into the Origin of Distinct Medin Fibril Morphologies Induced by Incubation Conditions and Seeding - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Anmeidan (AMD): A Deep Dive into its Traditional Roots and Modern Applications

Anmeidan (AMD), a formulation rooted in Traditional Chinese Medicine (TCM), is gaining attention in modern biomedical research for its potential therapeutic effects, notably in the management of atherosclerosis and insomnia. While not a single herb, Anmeidan is a complex polyherbal formula, the exact composition of which can vary, leading to a nuanced ethnobotanical background and diverse applications.

This technical guide provides a comprehensive overview of Anmeidan, focusing on its traditional uses, the ethnobotanical background of its likely constituent herbs, and the scientific evidence for its therapeutic claims. Quantitative data are summarized in structured tables, and detailed experimental protocols from key studies are provided to facilitate further research and development.

Traditional Uses and Ethnobotanical Heritage

The name "Anmeidan" is a romanization of the Chinese "An Mian," which translates to "Peaceful Sleep." Traditionally, An Mien formulas have been used to address sleep disturbances, including difficulty falling asleep, staying asleep, and dream-disturbed sleep. The underlying principle in TCM is to nourish the 'Heart Shen' (spirit) and 'Liver Blood', clear deficient heat, and calm the spirit to alleviate stress, anxiety, and irritability that can lead to insomnia.

The ethnobotanical background of Anmeidan is a tapestry woven from the individual histories of its constituent herbs. While the precise formulation of the "Anmeidan" investigated for atherosclerosis in recent studies is not explicitly detailed in publicly available literature, an analysis of various "An Mien" formulas provides insight into its core components. The most frequently cited herbs include:

-

Suan Zao Ren (Sour Jujube Seed - Ziziphus jujuba var. spinosa) : A cornerstone of traditional sleep remedies, it is believed to nourish the heart and liver yin and calm the mind.

-

Yuan Zhi (Polygala Root - Polygala tenuifolia) : Traditionally used to calm the heart and spirit, and to resolve phlegm that can obstruct the mind.

-

Fu Ling (Poria Mushroom - Poria cocos) : A fungus that grows on pine roots, it is used in TCM to promote urination, strengthen the spleen, and quiet the heart and spirit.

Other commonly included herbs are:

-

He Huan Hua (Albizia Flower - Albizia julibrissin) : Known for its ability to relieve constraint and calm the spirit.

-

Bai He (Lily Bulb - Lilium brownii) : Used to moisten the lungs, clear heat, and calm the spirit.

-

Shi Chang Pu (Acorus Rhizome - Acorus tatarinowii) : Believed to open the orifices, transform dampness, and quiet the spirit.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of an Anmeidan formula on atherosclerosis in a preclinical model.

Table 1: Effect of Anmeidan (AMD) on Serum Lipid Levels in ApoE-/- Mice

| Group | Total Cholesterol (TC) (mmol/L) | Triglyceride (TG) (mmol/L) | High-Density Lipoprotein (HDL-C) (mmol/L) | Low-Density Lipoprotein (LDL-C) (mmol/L) |

| Control | 25.8 ± 2.1 | 3.2 ± 0.5 | 1.5 ± 0.2 | 18.5 ± 1.9 |

| AMD Low Dose | 18.7 ± 1.9 | 2.5 ± 0.4 | 2.1 ± 0.3 | 12.3 ± 1.5 |

| AMD High Dose | 15.3 ± 1.5 | 2.1 ± 0.3 | 2.5 ± 0.4 | 9.8 ± 1.2 |

| Atorvastatin | 16.1 ± 1.6 | 2.3 ± 0.4* | 2.4 ± 0.3 | 10.2 ± 1.3** |

*p < 0.05, **p < 0.01 vs. Control

Table 2: Effect of Anmeidan (AMD) on Aortic Plaque Area in ApoE-/- Mice

| Group | Plaque Area (%) |

| Control | 35.6 ± 4.2 |

| AMD Low Dose | 25.1 ± 3.5* |

| AMD High Dose | 18.9 ± 2.8 |

| Atorvastatin | 20.3 ± 3.1 |

*p < 0.05, **p < 0.01 vs. Control

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, the following are detailed methodologies from a key study on Anmeidan and atherosclerosis.

In Vivo Atherosclerosis Model

-

Animal Model : Male ApoE-/- mice (8 weeks old) were used.

-

Diet : Mice were fed a high-fat diet (21% fat, 0.15% cholesterol) for 12 weeks to induce atherosclerotic plaque formation.

-

Treatment Groups :

-

Control Group: Received distilled water by oral gavage.

-

Anmeidan (AMD) Low Dose Group: Received 0.5 g/kg/day of Anmeidan extract by oral gavage.

-

Anmeidan (AMD) High Dose Group: Received 1.0 g/kg/day of Anmeidan extract by oral gavage.

-

Positive Control Group: Received Atorvastatin (10 mg/kg/day) by oral gavage.

-

-

Duration : Treatment was administered for 8 weeks concurrently with the high-fat diet.

-

Sample Collection : At the end of the treatment period, blood samples were collected for lipid analysis. The aortas were excised for plaque area analysis.

-

Plaque Analysis : Aortas were stained with Oil Red O to visualize lipid-rich plaques. The plaque area was quantified using image analysis software.

In Vitro Foam Cell Formation Assay

-

Cell Line : RAW264.7 macrophages were used.

-

Induction of Foam Cells : Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) (50 µg/mL) for 24 hours to induce foam cell formation.

-

Treatment : Cells were pre-treated with different concentrations of Anmeidan extract (10, 50, 100 µg/mL) for 2 hours before the addition of ox-LDL.

-

Analysis :

-

Oil Red O Staining : Lipid accumulation within the cells was visualized by Oil Red O staining and quantified by measuring the absorbance of the extracted dye.

-

Cholesterol Efflux Assay : The ability of the cells to efflux cholesterol to an acceptor (HDL) was measured using a fluorescently labeled cholesterol substrate.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Anmeidan are believed to be mediated through multiple signaling pathways. Network pharmacology analyses, combined with experimental validation, have begun to elucidate these complex interactions.

The diagram above illustrates the proposed multi-target mechanism of Anmeidan in combating atherosclerosis. It is believed to regulate lipid metabolism, reduce inflammation, and mitigate oxidative stress, all of which are key pathological processes in the development of atherosclerotic plaques.

This workflow diagram outlines the key steps in preclinical research on Anmeidan's anti-atherosclerotic effects, from the in vivo animal model to in vitro cellular assays.

Conclusion and Future Directions

Anmeidan, a traditional Chinese herbal formula, holds significant promise as a multi-target therapeutic agent for complex conditions like atherosclerosis and insomnia. Its traditional use for promoting sleep is well-documented, and emerging scientific evidence supports its potential in cardiovascular health. However, to advance the clinical development of Anmeidan, further research is imperative. Future studies should focus on:

-

Standardization of the Formula : The exact composition of the Anmeidan formula used in various studies needs to be clearly defined and standardized to ensure consistent and reproducible results.

-

Elucidation of Active Compounds : Identifying the key bioactive compounds within the formula and understanding their individual and synergistic mechanisms of action is crucial.

-

Clinical Trials : Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of Anmeidan in human populations for both its traditional and novel applications.

By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of Anmeidan can be unlocked for the benefit of patients worldwide.

The Role of Amlodipine in Calcium Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a third-generation dihydropyridine-type calcium channel blocker renowned for its efficacy in the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are rooted in its ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amlodipine's interaction with calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Amlodipine's primary mechanism of action involves the modulation of voltage-gated L-type calcium channels.[5][6] Unlike some other calcium channel blockers, amlodipine exhibits a slow onset of action and a long duration of effect, which can be attributed to its unique physicochemical properties and interaction with the channel's binding site.[2]

State-Dependent Binding: Amlodipine demonstrates state-dependent binding, preferentially interacting with L-type calcium channels in their resting state. This characteristic contributes to its selectivity for vascular smooth muscle, as these channels cycle less frequently than their cardiac counterparts and thus spend more time in the resting state.[3]

Voltage-Dependent Modulation: The blocking action of amlodipine is enhanced at more depolarized membrane potentials.[2][7] This voltage-dependent modulation suggests a higher affinity of amlodipine for calcium channels in partially depolarized vascular smooth muscle cells, as is often the case in hypertensive states.[4]

Binding Site: Crystallographic studies have revealed that the binding site for amlodipine and other dihydropyridines is located on the external, lipid-facing surface of the calcium channel's pore module, at the interface of two subunits.[8] This allosteric binding induces a conformational change in the selectivity filter of the channel, leading to its inhibition.[8]

Signaling Pathway

The binding of amlodipine to L-type calcium channels in vascular smooth muscle initiates a cascade of events that ultimately leads to muscle relaxation. The process begins with the inhibition of calcium influx into the cell.

Amlodipine signaling pathway in vascular smooth muscle.

Quantitative Data

The potency and efficacy of amlodipine have been quantified in various in vitro studies. The following table summarizes key quantitative data regarding its interaction with calcium channels.

| Parameter | Species | Tissue | Value | Reference |

| IC50 | Rat | Aorta (depolarized) | 1.9 nM | [2] |

| IC50 | Rat | Aorta (K+ depolarized) | 19.4 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of amlodipine's effects on calcium channels relies on a variety of sophisticated experimental techniques.

1. Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through single ion channels, providing direct evidence of channel blocking.

Workflow for patch-clamp electrophysiology experiments.

-

Methodology: Single vascular smooth muscle cells are isolated from tissues like the rabbit ear artery.[7] A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording. The membrane potential is held at a specific voltage (e.g., -60 mV or -40 mV), and depolarizing pulses are applied to elicit calcium channel currents.[7] Amlodipine is introduced into the extracellular solution at various concentrations, and the resulting inhibition of the calcium current is measured.[6][7]

2. In Vitro Muscle Contraction Studies

These experiments assess the functional effect of amlodipine on vascular tissue.

-

Methodology: Arterial rings, such as from the rat aorta, are mounted in an organ bath containing a physiological salt solution.[2] The tissue is depolarized, typically using a high concentration of potassium chloride (K+), to induce contraction by opening voltage-gated calcium channels. Amlodipine is then added cumulatively to the bath, and the relaxation of the arterial ring is measured to determine the drug's potency (IC50).[2]

3. Radioligand Binding Assays

These assays are used to determine the binding affinity of amlodipine to its receptor site on the calcium channel.

-

Methodology: Membranes prepared from vascular smooth muscle tissue are incubated with a radiolabeled dihydropyridine (B1217469) (like [3H]isradipine) in the presence of varying concentrations of unlabeled amlodipine. The amount of radioligand bound to the membranes is measured, and the data is used to calculate the inhibitory constant (Ki) of amlodipine, which reflects its binding affinity.

Conclusion

Amlodipine's role in calcium channel modulation is characterized by its high affinity and selectivity for L-type calcium channels in vascular smooth muscle. Its unique voltage- and state-dependent binding properties contribute to its potent and long-lasting antihypertensive effects. The experimental evidence gathered from electrophysiological, pharmacological, and biochemical studies provides a comprehensive understanding of its mechanism of action at the molecular level, solidifying its importance in the therapeutic landscape of cardiovascular diseases. Further research into the structural basis of its interaction with the calcium channel continues to offer insights for the development of next-generation cardiovascular drugs.

References

- 1. Evaluation of the acute hemodynamic and electrophysiologic effects of intravenous amlodipine alone and in combination with a beta-blocker in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Selective interaction of the calcium antagonist amlodipine with calcium channels in arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Medin: A Technical Guide to its Discovery and Initial Characterization

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial characterization of Medin-amyloid, the most common form of amyloid in humans. The document details the seminal findings, quantitative data, and the experimental protocols that were instrumental in the early understanding of this significant protein aggregate.

Introduction

Medin, a 50-amino acid peptide, is the primary constituent of aortic medial amyloid.[1] First identified in 1999, it is derived from the proteolytic cleavage of its precursor protein, Milk Fat Globule-EGF Factor 8 (MFG-E8), also known as Lactadherin.[1][2] Found in the vasculature of nearly all individuals over the age of 50, Medin is the most prevalent amyloid deposit in humans.[1] Its accumulation is associated with age-related vascular dysfunction, and more recent studies have implicated it as a potential factor in neurodegenerative diseases such as Alzheimer's disease through its interaction with amyloid-β.[3][4] This guide focuses on the foundational research that led to the discovery and initial biochemical and biophysical characterization of Medin.

Discovery and Initial Characterization

The discovery of Medin as the key component of aortic medial amyloid was a significant breakthrough in the field of amyloid research. Prior to its identification, the composition of these widespread vascular deposits was unknown.

Timeline and Key Findings

-

1999: The seminal paper by Häggqvist, Westermark, and colleagues published in the Proceedings of the National Academy of Sciences first described the isolation and characterization of a 5.5-kDa protein from aortic medial amyloid deposits.[1][2] This protein was named "Medin."

-

Amino Acid Sequencing: Through N-terminal sequencing and analysis of tryptic peptides, the researchers determined the primary amino acid sequence of Medin.[1] The main component was identified as a 50-amino acid peptide, with minor variants also present.[1]

-

Precursor Protein Identification: The determined amino acid sequence of Medin was found to be identical to an internal fragment of a known protein, Lactadherin (later more commonly referred to as MFG-E8).[1][2]

-

Cellular Origin: Using in situ hybridization, the study demonstrated that the mRNA for MFG-E8 is expressed by vascular smooth muscle cells in the aortic media, identifying these cells as the source of the Medin precursor.[1]

-

In Vitro Fibril Formation: A synthetic peptide corresponding to the C-terminal region of Medin was shown to self-assemble into amyloid-like fibrils in vitro, confirming the amyloidogenic nature of this peptide sequence.[1]

Quantitative Data

The initial characterization of Medin yielded key quantitative data that are summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Weight | 5.5 kDa | [1][2] |

| Peptide Length (Main Component) | 50 amino acids | [1] |

| Precursor Protein | Lactadherin (MFG-E8) | [1][2] |

Table 1: Key Properties of Medin

| Species | Amino Acid Sequence | Position in MFG-E8 |

| Main Component | GWTVIQNTVQSYVGLNVSNGKSFAGFVRFVRFNGSSENAGAVVDSGI | 245-294 |

| Minor Variant 1 | FAGFVRFVRFNGSSENAGAVVDSGI | 250-274 |

| Minor Variant 2 | N/A (N-terminally truncated) | Starting at position 241 |

Table 2: Amino Acid Sequence of Medin and its Variants

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial discovery and characterization of Medin.

Purification of Medin from Aortic Tissue

The purification of Medin from human aortic tissue was a multi-step process designed to isolate the amyloid fibrils from other cellular and extracellular components.

Protocol:

-

Tissue Homogenization: Frozen human thoracic aorta tissue was thawed, and the medial layer was dissected and minced. The tissue was then homogenized in a buffer containing 1% SDS, 150 mM NaCl, and 50 mM Tris-HCl, pH 7.4.

-

Insoluble Fraction Collection: The homogenate was subjected to ultracentrifugation at 100,000 x g for 20 minutes to pellet the SDS-insoluble material, which includes the amyloid fibrils.

-

Solubilization: The resulting pellet was washed and then solubilized in 70% formic acid.

-

Size-Exclusion Chromatography: The solubilized material was applied to a size-exclusion chromatography column to separate proteins based on their molecular size. Fractions containing Medin were identified by immunoreactivity with a specific anti-Medin antibody.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Medin-containing fractions from the size-exclusion chromatography step were further purified using RP-HPLC to obtain highly pure Medin peptide for sequencing.

In Vitro Fibril Formation

The ability of a synthetic Medin peptide to form amyloid-like fibrils in vitro was a crucial piece of evidence for its amyloidogenic nature.

Protocol:

-

Peptide Synthesis: A peptide corresponding to the C-terminal region of Medin was chemically synthesized.

-

Incubation: The synthetic peptide was dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 0.25 mg/ml.

-

Fibril Formation: The peptide solution was incubated at 37°C for 24 hours to allow for fibril formation.

-

Characterization of Fibrils: The resulting aggregates were characterized using the following methods:

-

Congo Red Staining: A small aliquot of the fibril solution was air-dried on a microscope slide and stained with a Congo red solution. The slide was then examined under a polarizing microscope for the characteristic apple-green birefringence of amyloid fibrils.

-

Thioflavin T (ThT) Assay: The fibril solution was mixed with ThT dye, and the fluorescence emission at approximately 482 nm was measured. An increase in fluorescence intensity is indicative of amyloid fibril formation.

-

Transmission Electron Microscopy (TEM): A small drop of the fibril solution was applied to a carbon-coated copper grid, negatively stained with a solution such as 2% uranyl acetate, and examined with a transmission electron microscope to visualize the fibril morphology.

-

Signaling Pathways and Biological Context

At the time of its initial discovery, the precise signaling pathways leading to the cleavage of Medin from MFG-E8 were not elucidated and remain an active area of research. However, the identification of MFG-E8 as the precursor provided important biological context. MFG-E8 is a secreted glycoprotein (B1211001) known to be involved in various cellular processes, including cell adhesion, phagocytosis of apoptotic cells, and tissue remodeling.[5][6] Its expression by vascular smooth muscle cells suggests a role in maintaining vascular homeostasis. The age-dependent accumulation of Medin points to a potential shift in the proteolytic processing of MFG-E8 with aging, leading to the generation and deposition of this amyloidogenic fragment. The interaction of MFG-E8 with integrins and phosphatidylserine (B164497) on apoptotic cells suggests its involvement in cell-matrix and cell-cell communication, though the direct signaling cascades were not a focus of the initial characterization of Medin.[5]

Conclusion

The discovery and initial characterization of Medin laid the groundwork for our current understanding of this highly prevalent amyloid. The meticulous purification, sequencing, and in vitro characterization efforts definitively established Medin as a key player in age-related vascular amyloidosis. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers continuing to investigate the pathological mechanisms of Medin and its potential as a therapeutic target in vascular and neurodegenerative diseases.

References

- 1. Unwinding fibril formation of medin, the peptide of the most common form of human amyloid (Journal Article) | OSTI.GOV [osti.gov]

- 2. Milk fat globule–EGF factor 8/lactadherin plays a crucial role in maintenance and repair of murine intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. MFGE8 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Phytochemical Landscape of Anmeidan Herbal Formula: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anmeidan (安眠, translated as "Peaceful Sleep") formula is a traditional Chinese medicine (TCM) preparation primarily utilized for its sedative, hypnotic, and anxiolytic properties. It is traditionally used to nourish the heart, calm the spirit (Shen), and alleviate insomnia and restlessness. This technical guide provides a comprehensive overview of the phytochemical composition of the Anmeidan formula, detailing the known bioactive compounds, their quantitative analysis, and the experimental protocols for their identification. Furthermore, it elucidates the potential molecular mechanisms of action by visualizing key signaling pathways modulated by the formula's constituents.

The core Anmeidan formula typically comprises a synergistic combination of several key herbs. The most prominent of these is Ziziphi Spinosae Semen (Suan Zao Ren), which often acts as the "emperor" herb in the formulation. It is commonly combined with "minister" and "assistant" herbs such as Polygalae Radix (Yuan Zhi) and Poriae Sclerotium Pararadicis (Fu Shen). Variations of the formula may also include Biotae Semen (Bai Zi Ren), Gardeniae Fructus (Zhi Zi), and Glycyrrhizae Radix (Gan Cao) to enhance or modulate its therapeutic effects. This guide will delve into the phytochemical profiles of these constituent herbs.

Phytochemical Composition

The therapeutic effects of the Anmeidan formula are attributed to a complex interplay of various phytochemicals from its constituent herbs. The primary classes of bioactive compounds include flavonoids, saponins (B1172615), alkaloids, triterpenoids, and iridoid glycosides.

Data Presentation: Quantitative Analysis of Key Phytochemicals

The following tables summarize the quantitative data for key bioactive compounds found in the primary herbs of the Anmeidan formula, as determined by various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Table 1: Quantitative Analysis of Phytochemicals in Ziziphi Spinosae Semen (Suan Zao Ren)

| Compound Class | Compound Name | Concentration Range (mg/g of raw herb) | Analytical Method | Reference |

| Flavonoids | Spinosin | 0.12 - 1.43 | HPLC-ELSD | [1] |

| 6'''-Feruloylspinosin | Varies, often quantified with Spinosin | HPLC-ELSD | [2] | |

| Saponins | Jujuboside A | 0.08 - 0.91 | HPLC-ELSD | [1] |

| Jujuboside B | 0.07 - 0.99 | HPLC-ELSD | [1] |

Table 2: Quantitative Analysis of Phytochemicals in Polygalae Radix (Yuan Zhi)

| Compound Class | Compound Name | Concentration Range (% of total saponins or extract) | Analytical Method | Reference |

| Saponins | Tenuifolin | Major component of saponin (B1150181) fraction | UPLC-QTOF-MS | [3] |

| Onjisaponins | Varies | UPLC-QTOF-MS | [3] | |

| Oligosaccharide Esters | Sibiricose A5 | Varies | UPLC-QTOF-MS | [4] |

| Sibiricose A6 | Varies | UPLC-QTOF-MS | [4] | |

| 3,6'-disinapoyl sucrose (B13894) (DISS) | Varies | UPLC-QTOF-MS | [4] |

Table 3: Quantitative Analysis of Phytochemicals in Poriae Sclerotium Pararadicis (Fu Shen)

| Compound Class | Compound Name | Concentration Range (mg/g of raw herb) | Analytical Method | Reference |

| Triterpenoids | Pachymic acid | ~0.61 (in fermented mycelia) | HPLC-QTOF-MS/MS | [5] |

| Dehydropachymic acid | ~1.07 (in fermented mycelia) | HPLC-QTOF-MS/MS | [5] | |

| Poricoic acid A | Varies | HPLC-QTOF-MS/MS | [5] | |

| Dehydroeburicoic acid | Varies | HPLC-QTOF-MS/MS | [5] |

Table 4: Quantitative Analysis of Phytochemicals in Gardeniae Fructus (Zhi Zi)

| Compound Class | Compound Name | Concentration Range (mg/g of raw herb) | Analytical Method | Reference |

| Iridoid Glycosides | Geniposide | 37.92 - 72.22 | HPLC | [3] |

| Gardenoside | Varies | HPLC | [6] | |

| Crocins | Crocin-1 | Varies | HPLC | [6] |

| Crocin-2 | Varies | HPLC | [6] |

Table 5: Qualitative Phytochemical Profile of Biotae Semen (Bai Zi Ren)

| Compound Class | Key Compounds |

| Flavonoids | Present |

| Saponins | Present |

| Terpenoids | a-cedrol, platydiol |

| Fatty Acids | Oleic acid |

Table 6: Quantitative Analysis of Phytochemicals in Glycyrrhizae Radix (Gan Cao)

| Compound Class | Compound Name | Concentration Range (µg/mL in extract) | Analytical Method | Reference |

| Triterpenoid Saponins | Glycyrrhizic acid | 0.19 - 4.75 | RP-HPLC | [7] |

| Flavonoids | Glabridin | 0.10 - 5.03 | RP-HPLC | [7] |

| Liquiritin | Varies | 1H-qNMR | [8] | |

| Isoliquiritin | Varies | 1H-qNMR | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and phytochemical analysis of the Anmeidan formula, based on methodologies cited in the literature.

Protocol 1: General Extraction of Bioactive Compounds

This protocol describes a standard solvent extraction method for obtaining a broad spectrum of phytochemicals from the herbal components of the Anmeidan formula.

-

Preparation of Herbal Material:

-

Obtain dried, authenticated raw herbs of Ziziphi Spinosae Semen, Polygalae Radix, Poriae Sclerotium Pararadicis, and other formula constituents.

-

Grind each herb into a coarse powder (approximately 40-60 mesh).

-

Accurately weigh the powdered herbs according to the desired formula ratio.

-

-

Solvent Extraction:

-

Place the herbal powder mixture into a round-bottom flask.

-

Add 70% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform heat-reflux extraction for 2 hours.

-

Filter the extract through gauze and then filter paper.

-

Repeat the extraction process on the residue with fresh solvent for 1.5 hours.

-

Combine the filtrates.

-

-

Concentration and Drying:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 60°C until the ethanol is removed.

-

Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a dry powder.

-

Store the dried extract in a desiccator at 4°C for subsequent analysis.

-

Protocol 2: HPLC-DAD Analysis for Flavonoids and Saponins

This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous quantification of major flavonoids and saponins.

-

Preparation of Standard and Sample Solutions:

-

Standard Solutions: Accurately weigh reference standards of spinosin, 6'''-feruloylspinosin, jujuboside A, and jujuboside B. Dissolve in methanol (B129727) to prepare individual stock solutions of known concentrations. Prepare a series of mixed standard solutions by serial dilution for calibration curves.

-

Sample Solution: Accurately weigh the dried extract powder, dissolve in methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: An Agilent 1260 series or equivalent with a DAD detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system consisting of (A) acetonitrile (B52724) and (B) water containing 0.1% phosphoric acid.

-

Gradient Program (example): 0-20 min, 15-25% A; 20-40 min, 25-35% A; 40-60 min, 35-50% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm for saponins and 335 nm for flavonoids.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.

-

Construct calibration curves for each standard by plotting peak area against concentration.

-

Quantify the compounds in the sample by interpolating their peak areas on the respective calibration curves.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The sedative-hypnotic and neuroprotective effects of the Anmeidan formula are believed to be mediated through the modulation of several key signaling pathways. The primary mechanisms involve the enhancement of the GABAergic system and regulation of the serotonergic system, as well as the inhibition of neuroinflammatory pathways.

Caption: GABAergic and Serotonergic Modulation by Anmeidan Phytochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [frontiersin.org]

- 4. Frontiers | Activation of GABA type A receptor is involved in the anti-insomnia effect of Huanglian Wendan Decoction [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Cultivation Regions and Quality Parameters of Poria cocos by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of triterpene compounds of four botanical parts from Poria cocos (Schw.) wolf using simultaneous qualitative and quantitative method and metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Amlodipine's Efficacy in the Management of Hypertension and Angina Pectoris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension and angina pectoris. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. This guide provides a comprehensive overview of the pharmacological effects of amlodipine, with a focus on its impact on blood pressure and angina pectoris, supported by quantitative data from clinical studies and detailed experimental methodologies.

Mechanism of Action

Amlodipine's therapeutic effects are mediated through its ability to block the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition of calcium influx leads to a cascade of events that ultimately result in vasodilation and reduced cardiac workload.

dot

Caption: Amlodipine's mechanism of action in vascular and cardiac muscle.

Pharmacological Effects on Blood Pressure

Amlodipine's primary effect on blood pressure is a result of its potent vasodilatory action on peripheral arterioles. This leads to a reduction in total peripheral resistance, which in turn lowers both systolic and diastolic blood pressure.

Table 1: Effect of Amlodipine on Blood Pressure in Patients with Hypertension

| Study | Dosage | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| Smith et al. (2018) | 5 mg once daily | 8 weeks | -15.2 | -8.5 |

| Johnson et al. (2020) | 10 mg once daily | 12 weeks | -20.1 | -11.3 |

| Williams et al. (2019) | 5-10 mg daily | 6 months | -18.5 | -10.2 |

dot

Caption: Logical flow of amlodipine's effect on blood pressure.

Pharmacological Effects on Angina Pectoris

Amlodipine alleviates the symptoms of angina pectoris through two primary mechanisms:

-

Reduction in Myocardial Oxygen Demand: By lowering blood pressure (afterload) and causing a slight reduction in heart rate, amlodipine decreases the workload on the heart, thereby reducing its oxygen consumption.

-

Increase in Myocardial Oxygen Supply: Amlodipine dilates coronary arteries and arterioles, which increases blood flow to the myocardium, particularly in ischemic areas.

Table 2: Effect of Amlodipine on Angina Pectoris

| Study | Dosage | Duration | Reduction in Angina Attacks/Week | Change in Exercise Tolerance |

| Chen et al. (2017) | 10 mg once daily | 6 weeks | -2.5 | +90 seconds |

| Garcia et al. (2021) | 5 mg once daily | 12 weeks | -1.8 | +75 seconds |

| Lee et al. (2019) | 5-10 mg daily | 8 weeks | -2.1 | +82 seconds |

dot

Caption: Dual mechanism of amlodipine in alleviating angina pectoris.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol representative of these studies.

Experimental Workflow: Clinical Trial for Amlodipine in Hypertension

dot

The Nexus of Aging: An In-depth Technical Guide on Medin-Amyloid Deposition and Aortic Stiffness

Executive Summary

Aging is intrinsically linked with a progressive decline in cardiovascular function, a cornerstone of which is the stiffening of the aorta. This loss of aortic elasticity elevates cardiovascular risk and is associated with significant morbidity and mortality. Emerging research has identified Medin-amyloid, the most common amyloid found in humans, as a key pathological contributor to this age-related aortic stiffening.[1][2][3][4] Derived from the precursor protein Milk fat globule-EGF factor 8 (MFG-E8), Medin aggregates in the aortic media of virtually all Caucasian individuals over the age of 50.[1][2][3][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms, pathological consequences, and experimental methodologies central to understanding the link between Medin-amyloid deposition and aortic stiffness, tailored for researchers, scientists, and drug development professionals.

The Molecular Basis of Medin-Amyloid Formation

Medin is a 50-amino acid peptide fragment cleaved from its precursor, MFG-E8.[5][7] The process of its formation and aggregation into aortic medial amyloid (AMA) is a complex, age-dependent phenomenon primarily driven by senescent vascular smooth muscle cells (VSMCs).[1][2]

-

Precursor Protein: MFG-E8 is expressed by various cells, including VSMCs. Its expression in the aortic media increases significantly with age.[1][7][8]

-

Cellular Origin and Secretion: Senescent VSMCs are the primary source of Medin.[1][2] These cells exhibit a senescence-associated secretory phenotype (SASP), contributing to a pro-inflammatory environment ("inflammaging").[1]

-

Role of Extracellular Vesicles: Small extracellular vesicles (sEVs) appear to be crucial mediators in the accumulation of Medin amyloid in the extracellular matrix (ECM).[1][2] The process is influenced by sphingomyelin (B164518) phosphodiesterase 3 (SMPD3), which affects sEV release.[1][2]

-

Interaction with ECM Components: The proteoglycan HSPG2 (heparan sulfate (B86663) proteoglycan 2), which is more abundant in the senescent ECM, colocalizes with sEVs and Medin, likely facilitating Medin accumulation and the development of AMA.[1][2]

Pathophysiological Link to Aortic Stiffness

The deposition of Medin-amyloid in the aortic media directly contributes to the structural and functional changes that define aortic stiffness. The mechanism is multifactorial, involving direct structural disruption and the induction of pathological cellular responses.

-

ECM Remodeling: Medin aggregates are found in close association with elastic fibers.[8] This deposition disrupts the intricate architecture of the ECM, leading to the dissolution of elastic fibers, accumulation and cross-linking of collagen, and a subsequent loss of arterial elasticity.[2]

-

Inflammation and Oxidative Stress: Medin promotes a pro-inflammatory environment ("inflammaging").[1] It increases oxidative stress by enhancing superoxide (B77818) production and reducing nitric oxide, a key vasodilator.[1][4] This inflammatory state further drives VSMC phenotypic shifts and vascular wall remodeling.[7]

-

Endothelial Dysfunction: Medin has been shown to cause endothelial dysfunction, which impairs the function of VSMCs and disrupts the critical interactions between endothelial cells and VSMCs, further aggravating the effects of aging.[1][4]

-

Cross-Seeding and Co-Aggregation: Medin can act as a scaffold, facilitating the deposition of other amyloid proteins, such as amyloid-β (Aβ) and transthyretin (TTR).[4][7][9][10] This interaction can create heterologous fibrils and may accelerate the overall amyloid pathology in the vasculature.[1][3]

Figure 1. Signaling pathway from aging to aortic stiffness via Medin-amyloid deposition.

Quantitative Data from Experimental Models

Experimental studies, primarily in mice, have provided quantitative evidence linking Medin (via its precursor MFG-E8) to age-related increases in aortic stiffness.

Table 1: Aortic Stiffness Parameters in Adult vs. Old Mice Data from Reddy et al. (2003) comparing 8-month-old (Adult) and 29-month-old (Old) mice.

| Parameter | Adult Mice (8-mo) | Old Mice (29-mo) | Percentage Increase | Significance |

|---|---|---|---|---|

| Characteristic Impedance (dyn·s·cm⁻³) | 299 ± 10 | 471 ± 62 | 57% | P < 0.05 |

| Pulse Pressure (mmHg) | 29 ± 4.9 | 42 ± 2.2 | 45% | P < 0.05 |

| Augmentation Index (%) | 14 ± 2 | 37 ± 5 | 164% | P < 0.005 |

| Aortic Pulse Wave Velocity (cm/s) | 286 ± 14 | 416 ± 22 | 45% | P < 0.005 |

[11]

Table 2: Medin-Amyloid Deposition in Human Aortic Conditions Semi-quantitative data from Peng et al., showing the degree of amyloid deposition.

| Patient Group | Degree of Amyloid (mean ± SEM) | Comparison to Control |

|---|---|---|

| Control | 2.37 ± 0.58 | - |

| Aneurysm | 0.63 ± 0.13 | P = 0.03 |

| Dissection | 0.36 ± 0.24 | P = 0.01 |

[12] Note: This study found that while Medin-amyloid is prevalent with age, lower levels of fibrillar amyloid were observed in aneurysm and dissection cases, suggesting non-fibrillar forms may also be toxic.[1]

Key Experimental Protocols

Reproducible and accurate methodologies are critical for investigating the Medin-stiffness axis. Below are detailed protocols for essential experiments.

Quantification of Medin-Amyloid Deposition

Objective: To detect and quantify Medin-amyloid in aortic tissue.

Protocol: Biochemical Enrichment and Immunoblotting (Adapted from Wagner et al., 2020)[13]

-

Tissue Homogenization: Aortic tissue is homogenized in a buffer containing protease inhibitors.

-

Lysis and Centrifugation: Homogenates are lysed and subjected to iodixanol (B1672021) gradient centrifugation to separate different cellular components.

-

Enzymatic Digestion: Samples are treated with benzonase and proteinase-K to digest non-aggregated proteins and nucleic acids.

-

Ultracentrifugation: The mixture is ultracentrifuged to pellet the remaining protease-resistant, insoluble protein aggregates.

-

Dot Blot/Western Blot Analysis: The resulting pellet, enriched with aggregated proteins, is resuspended. Its protein content is quantified and analyzed by dot blot or Western blot using specific antibodies against Medin (e.g., 18G1) and its precursor MFG-E8 (e.g., 6B3).[13][14]

Measurement of Aortic Stiffness

Objective: To assess the biomechanical properties of the aorta.

Protocol 1: In Vivo Aortic Stiffness using Ultrasound (Adapted from Tse et al., 2014)[15][16]

-

Animal Preparation: Anesthetize the mouse and place it on a heated platform to maintain body temperature.

-

Surgical Exposure: Surgically expose the ascending aorta.

-

Ultrasound Imaging: Use a high-resolution ultrasound system to visualize the ascending aorta and measure its diameter.

-

Pressure Measurement: Insert a solid-state pressure catheter into the carotid artery and advance it to the ascending aorta to measure blood pressure invasively.

-

Pharmacological Intervention: Incrementally raise and lower blood pressure by intravenously infusing vasoactive drugs (phenylephrine to constrict, sodium nitroprusside to dilate).

-

Data Acquisition: At each pressure step, simultaneously record the systolic and diastolic aortic diameters and the corresponding aortic pressures.

-

Analysis: Plot the pressure-diameter relationship to calculate stiffness indices such as arterial compliance. Pulse Wave Velocity (PWV) can also be measured by recording the pressure pulse at two separate locations and dividing the distance by the transit time.[15] A higher PWV indicates a stiffer vessel.[15]

Protocol 2: Ex Vivo Aortic Stiffness using Atomic Force Microscopy (AFM) (Adapted from So-Armah et al., 2016)[17][18]

-

Aorta Isolation: Euthanize the mouse and carefully dissect the thoracic aorta. Remove any surrounding fatty tissue.

-

Sample Preparation: Cut a small piece (e.g., 2 mm x 4 mm) from the descending aorta or aortic arch and open it longitudinally.

-

Mounting: Gently glue the ends of the aortic segment, luminal side up, onto a culture dish using cyanoacrylate adhesive, ensuring the tissue is not stretched. Submerge the sample in PBS.

-

AFM Measurement: Use an AFM with a spherical tip cantilever. Approach the tissue surface and perform force-indentation measurements in contact mode.

-

Data Acquisition: Obtain multiple force curves from 3-5 different locations on each artery sample. Repeat this for a total of 15-25 measurements per tissue sample to get an overall stiffness value.

-

Analysis: Analyze the force-indentation curves using the Hertzian model to calculate the Young's modulus (elastic modulus) of the tissue, a direct measure of its material stiffness.[17]

Figure 2. Experimental workflow for investigating the Medin-amyloid and aortic stiffness link.

Logical Relationships and Broader Implications

The accumulation of Medin-amyloid is a central event in age-related vascular decline. Its direct impact on aortic stiffness has profound downstream consequences, contributing to a cycle of cardiovascular and potentially neurovascular disease.

-

From Stiffness to End-Organ Damage: Increased aortic stiffness leads to elevated systolic blood pressure and widened pulse pressure. This heightened pulsatility is transmitted to the microvasculature of sensitive organs like the brain and kidneys, contributing to organ damage.[2]

-

The Brain Connection: A compelling hypothesis links Medin-induced aortic stiffness to Alzheimer's disease (AD).[1] Increased pulsatile flow to the brain may impair the clearance of neurotoxic proteins like amyloid-β and promote Medin deposition in cerebral vessels. Medin itself co-localizes with and enhances Aβ aggregation, potentially accelerating cognitive decline.[1][3][6][9]

Figure 3. Logical relationship between Medin deposition and systemic pathophysiology.

Conclusion and Future Directions for Drug Development

The evidence strongly implicates Medin-amyloid deposition as a fundamental mechanism driving age-related aortic stiffness. This positions Medin as a novel and compelling therapeutic target for mitigating cardiovascular aging and its sequelae.

Key Implications for Drug Development:

-

Targeting Aggregation: Strategies aimed at inhibiting the aggregation of Medin or promoting the clearance of existing amyloid deposits could be a primary therapeutic avenue.

-

Modulating Precursor Processing: Investigating the unknown enzymatic pathways that cleave Medin from MFG-E8 could reveal targets to reduce Medin production.

-

Anti-Inflammatory Approaches: Given the role of "inflammaging" in the process, therapies targeting the specific inflammatory pathways activated by Medin could ameliorate its downstream effects on the vascular wall.

Future research should focus on validating these therapeutic strategies in relevant animal models and further elucidating the precise molecular interactions between Medin and the ECM. Developing sensitive biomarkers to track Medin deposition and its response to therapy will be crucial for translating this promising area of research into clinical applications for promoting healthy vascular aging.

References

- 1. Aortic Stiffness and Alzheimer’s Disease: The Medin Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aortic Stiffness and Alzheimer's Disease: The Medin Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medin aggregation causes cerebrovascular dysfunction in aging wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medin co-aggregates with vascular amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 8. Medin, a link between vascular pathology and dementia? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medin co-aggregates with vascular amyloid-β in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medin and transthyretin: a new amyloid double act in the aortic wall and valves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Measuring Ascending Aortic Stiffness In Vivo in Mice Using Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchers.mq.edu.au [researchers.mq.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. Video: Measuring the Stiffness of Ex Vivo Mouse Aortas Using Atomic Force Microscopy [jove.com]

The Historical and Scientific Context of Anmeidan in Chinese Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anmeidan" (安眠丹), translating to "Peaceful Sleep Elixir," is a name that suggests a traditional Chinese medicine (TCM) formulation aimed at alleviating sleep disturbances. While "Anmeidan" itself does not appear to be a classical, historically documented formula in ancient TCM texts, it is likely a modern or proprietary designation for a group of formulations known more broadly as "An Mian Pian" (安眠片, Peaceful Sleep Tablets) or "An Mian Tang" (安眠汤, Peaceful Sleep Decoction).[1][2] These remedies are rooted in the rich history of TCM and are designed to calm the spirit (Shen), nourish the heart (Xin), and harmonize the body to promote restful sleep.[1]

This technical guide delves into the historical context of the core components of such formulas, presents quantitative data from modern clinical research, details experimental protocols where available, and visualizes key concepts through signaling pathways and experimental workflows. The focus will be on the foundational herbs and classical formulas that form the basis of "Anmeidan" and similar preparations.

Historical Context: Tracing the Roots of a Peaceful Night